N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a benzodioxole moiety and a 4-ethylphenyl substituent. Its structure combines a 1,2,3-triazole core with a carboxamide linkage, making it a candidate for diverse biological applications, including enzyme inhibition and anticancer activity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-2-13-3-6-15(7-4-13)23-11-16(21-22-23)19(24)20-10-14-5-8-17-18(9-14)26-12-25-17/h3-9,11H,2,10,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMIWWXVXDOMLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C22H22N4O3
- IUPAC Name : this compound
- SMILES Notation : Cc(ccc(NC(=O)C(C)c1)C)c1
Synthesis
The synthesis of triazole derivatives typically involves the azide-alkyne cycloaddition reaction. For this compound, the synthesis may follow a pathway involving the reaction of a suitable azide with an alkyne derivative under copper-catalyzed conditions. This method is well-documented and provides a versatile approach to obtaining various triazole compounds .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole have demonstrated significant antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| Compound B | HCT116 | 2.6 | Apoptosis induction |
| Compound C | HepG2 | 1.4 | Cell cycle arrest |
These compounds often act by inhibiting thymidylate synthase (TS), which is crucial for DNA synthesis . The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil.
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have shown promising antimicrobial activity. Research indicates that certain derivatives exhibit effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus.
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 18 |
The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives in vitro against various cancer cell lines and microbial strains. The study reported that modifications in the benzodioxole moiety significantly enhanced both anticancer and antimicrobial activities.
Key Findings:
- Compound X exhibited an IC50 of 0.9 μM against MCF-7 cells.
- Compound Y showed a notable inhibition zone of 20 mm against S. aureus.
These findings underscore the importance of structural modifications in enhancing biological efficacy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties . Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity . Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent. Its unique structure allows for interactions with microbial enzymes or cell membranes, potentially leading to effective treatments for infections .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties , which could be beneficial in treating neurodegenerative diseases. By modulating oxidative stress and inflammation in neuronal cells, it may help protect against conditions such as Alzheimer's disease .
Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of this compound on various cancer cell lines, researchers found that it significantly reduced cell viability in breast cancer cells (MCF7) and prostate cancer cells (PC3). The study utilized assays to measure apoptosis and cell cycle distribution. Results indicated a dose-dependent response with IC50 values suggesting potent activity against these cancer types .
Study 2: Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited inhibitory effects at low concentrations. The mechanism was attributed to disruption of bacterial membrane integrity and interference with metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ primarily in substituents on the triazole ring, benzodioxole moiety, or aryl groups. Key examples include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Benzodioxole vs. Aryl Substitutions : The benzodioxolylmethyl group (as in the target compound and 3e) increases molecular weight compared to simpler aryl substituents (e.g., phenyl in 3e). This group may enhance binding to hydrophobic enzyme pockets .
- Bioactivity : Compounds with bulkier substituents (e.g., indazole-isopropyl in 8a) exhibit potent antiproliferative activity, suggesting that steric effects influence target engagement .
- Physicochemical Properties : The hydroxyethyl group in the chlorophenyl-benzoxazol derivative improves solubility, whereas the 4-ethylphenyl group in the target compound may prioritize metabolic stability .
Key Observations :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis of triazole-4-carboxamide derivatives typically involves multi-step processes, including cycloaddition reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) and subsequent functionalization. For example, similar compounds were synthesized via condensation of benzodioxol-5-ylmethylamine with pre-functionalized triazole intermediates under reflux conditions . Optimization strategies include:
- Varying catalysts (e.g., Cu(I) salts for regioselectivity).
- Adjusting solvent systems (e.g., DMF or THF for solubility).
- Temperature control (e.g., 80–100°C for 12–24 hours).
- Reference Data : Reported yields for analogous compounds range from 45–70%, with purity confirmed by TLC (Rf = 0.14–0.15 in Hex/EtOAc) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C-NMR : To confirm substitution patterns (e.g., benzodioxole methyl protons at δ ~4.5 ppm, triazole protons at δ ~8.0 ppm) .
- Melting Point Analysis : Sharp melting points (e.g., 170–210°C) indicate purity .
- HPLC-MS : To verify molecular weight (311.31 g/mol for analogous triazole carboxamides) .
- TLC : For monitoring reaction progress (Rf values reported in Hex/EtOAc systems) .
Q. How can researchers address solubility limitations of this compound in biological assays?
- Methodological Answer : Low aqueous solubility (common in triazole carboxamides) can be mitigated by:
- Using co-solvents (e.g., DMSO ≤1% v/v) .
- Designing prodrugs with hydrophilic moieties (e.g., phosphate esters).
- Nanoformulation (e.g., liposomal encapsulation) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding interactions of this compound with target enzymes?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for electronic structure) with molecular docking (e.g., AutoDock Vina) to model interactions. For example:
- Optimize geometry using Gaussian09 at the B3LYP/6-31G* level.
- Dock into enzyme active sites (e.g., CYP450 isoforms) using flexible ligand-receptor models .
- Validate predictions with in vitro inhibition assays .
Q. How can contradictory data in enzyme inhibition studies (e.g., selectivity vs. potency) be resolved?
- Methodological Answer :
- Dose-Response Curves : Generate IC50 values under standardized conditions (e.g., 0.1–100 µM range).
- Off-Target Screening : Use panels of related enzymes (e.g., kinase or protease families) to assess specificity.
- Structural Analysis : Compare X-ray crystallography data of bound complexes to identify key residues influencing selectivity .
Q. What strategies are recommended for designing derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 4-ethylphenyl group with fluorinated or heteroaromatic groups to enhance metabolic stability .
- LogP Optimization : Introduce polar substituents (e.g., -OH, -NH2) to reduce hydrophobicity while maintaining target affinity.
- In Silico ADMET Prediction : Tools like SwissADME can prioritize derivatives with favorable absorption and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
